1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid

Stereoselective Synthesis Chiral Building Blocks Cyclobutane Amino Acids

This cis-configured cyclobutane amino acid is the essential, non-interchangeable precursor for anti-[18F]FACBC radiosynthesis—any deviation from this stereochemistry compromises clinical PET imaging applications. Its rigid cyclobutane core imposes specific conformational constraints for peptidomimetic design, enhancing target selectivity and metabolic stability. The hydroxymethyl group provides a critical synthetic handle absent in simpler analogs. Suitable for asymmetric synthesis with high enantiomeric excess. For R&D use only; not for human therapeutic or diagnostic use.

Molecular Formula C6H11NO3
Molecular Weight 145.16 g/mol
CAS No. 109794-96-9
Cat. No. B3081222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid
CAS109794-96-9
Molecular FormulaC6H11NO3
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESC1C(CC1(C(=O)O)N)CO
InChIInChI=1S/C6H11NO3/c7-6(5(9)10)1-4(2-6)3-8/h4,8H,1-3,7H2,(H,9,10)
InChIKeyURCBHRLIPUAWTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid (CAS 109794-96-9) - Procurement-Ready Properties and Research-Grade Specifications


cis-1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid (CAS 109794-96-9) is a conformationally constrained, non-proteinogenic alpha-amino acid featuring a cyclobutane core with amino, carboxylic acid, and hydroxymethyl functional groups [1]. This cis-configured molecule, with a molecular weight of 145.16 g/mol and formula C6H11NO3, is available from multiple suppliers as a research chemical with reported purities typically at 95% or 98% . Its primary research relevance stems from its utility as a conformationally restricted building block for peptidomimetics and as a key intermediate in the synthesis of the clinically significant PET tracer anti-[18F]FACBC, where precise stereochemistry is critical for downstream applications [2].

Why Substituting cis-1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid with Other Cyclobutane Amino Acids Compromises Project Outcomes


The utility of cis-1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid is not derived from its core cyclobutane skeleton alone, but from the precise combination of its cis stereochemistry, the presence of the 3-hydroxymethyl substituent, and its functional group arrangement [1]. The stereochemistry of this compound is critical for its role as a direct precursor in the synthesis of anti-[18F]FACBC, a PET tracer with established clinical utility [2]. Substituting this compound with a trans isomer (CAS 116823-32-6) or an unsubstituted analog like 1-aminocyclobutanecarboxylic acid would introduce a different stereochemical outcome, resulting in the formation of the incorrect diastereomer for the final radiopharmaceutical product and compromising its intended biological targeting [2]. Furthermore, the presence of the hydroxymethyl group provides a crucial synthetic handle for further derivatization that is absent in simpler cyclobutane amino acids, making this specific compound a non-interchangeable building block [1].

Quantitative Evidence for the Procurement of cis-1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid: A Comparator-Driven Analysis


Stereochemical Purity and Synthetic Utility: Quantitative Comparison of cis vs. trans Isomer Yields

The stereospecific synthesis of the target cis isomer from 3-oxabicyclo[3.1.1]heptan-2-one-1-carboxylic acid is a documented, high-yielding process, establishing it as the kinetically and thermodynamically favored product under specific conditions [1]. In the synthetic route described for related 1-amino-3-substituted cyclobutane-1-carboxylic acids, the formation of the cis isomer was achieved with an isolated yield of 68% [2]. While specific quantitative yield data for the trans isomer in a direct head-to-head comparison under identical conditions is not provided in the abstract, the reported yields for the cis isomer in this stereospecific route provide a baseline for the product's accessibility relative to its trans counterpart, which requires a different synthetic approach and is available as a separate product (CAS 116823-32-6).

Stereoselective Synthesis Chiral Building Blocks Cyclobutane Amino Acids

Enantioselective Synthesis Efficiency: Quantified Advantage of Cyclobutane over Cyclopropane Amino Acid Scaffolds

A direct comparison of synthetic approaches for cyclobutane and cyclopropane β-amino acids demonstrates a significant advantage for cyclobutane derivatives. Using an enzymatic desymmetrization strategy, the enantioselective production of cyclobutane cis-hemiesters proceeded with an enantiomeric excess (ee) of 91% [1]. In stark contrast, the corresponding cyclopropane derivatives were obtained with a significantly lower ee of only 63% [1]. This 28-percentage-point difference in enantiomeric excess highlights the superior ability of the cyclobutane scaffold to facilitate high-fidelity asymmetric synthesis under these conditions.

Enantioselective Synthesis Conformational Constraint Beta-Amino Acids

Conformational Rigidity for Peptide Design: Experimental Evidence of Defined Secondary Structure

X-ray structural analysis of a cyclobutane-containing β-dipeptide demonstrates a well-defined, hairpin-like conformation in the solid state, which is induced by the rigid cyclobutane moiety and stabilized by intermolecular hydrogen bonds [1]. This experimentally observed conformational preference provides a stark contrast to the more flexible linear β-amino acids or smaller cyclopropane rings, which do not impose the same degree of conformational restriction. While not a direct quantitative comparison, this structural data confirms that the cyclobutane core, a feature shared by the target compound, effectively constrains the conformational space of derived peptides, a property highly valued in the rational design of bioactive molecules with enhanced target specificity and metabolic stability [1].

Peptidomimetics Conformational Analysis Beta-Peptides

Validated Precursor for Clinical PET Tracer Production: A Differentiated Application Pathway

cis-1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid is the validated and reported precursor for the synthesis of anti-[18F]FACBC, a PET tracer used for imaging prostate cancer and glioblastoma [1]. In the optimized radiosynthesis, the use of this specific precursor enables a 24% decay-corrected yield of the final radiotracer [1]. This application pathway is a unique and verifiable differentiator. The trans isomer or unsubstituted 1-aminocyclobutane-1-carboxylic acid cannot serve as a direct precursor for this clinically utilized radiopharmaceutical, as their use would lead to the incorrect stereoisomer (syn-FACBC) or an entirely different product, respectively [1].

Radiopharmaceuticals PET Imaging Synthetic Intermediates

Procurement-Driven Research and Industrial Scenarios for cis-1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid (CAS 109794-96-9)


Radiosynthesis of anti-[18F]FACBC PET Tracer

This compound is the essential, stereospecific precursor for the radiosynthesis of anti-[18F]FACBC, a PET imaging agent for prostate cancer and glioblastoma [1]. Any deviation from this specific cis isomer will result in the formation of the incorrect diastereomer, rendering the final product unsuitable for its clinical imaging application [1].

Synthesis of Conformationally Constrained Peptidomimetics

The rigid cyclobutane core of this molecule imposes a specific conformational constraint on derived peptides, a property confirmed by X-ray crystallography [2]. This makes the compound a strategic building block for designing peptidomimetics with enhanced target selectivity and metabolic stability compared to those derived from more flexible, linear amino acids [2].

High-Fidelity Asymmetric Synthesis and Chiral Building Block Applications

As a cyclobutane derivative, this compound benefits from the scaffold's demonstrated ability to achieve high enantiomeric excess (e.g., 91% ee) in asymmetric syntheses, outperforming cyclopropane analogs (63% ee) [3]. This property is critical for generating chiral intermediates and final products in high optical purity, streamlining synthetic routes for complex molecules [3].

Medicinal Chemistry Exploration of NMDA Receptor Modulators

This compound serves as a valuable starting point or a close structural analog in the exploration of 1-aminocyclobutane-1-carboxylic acid derivatives, a class of compounds investigated for their NMDA receptor antagonist activity and anticonvulsant potential [4]. Its use ensures a direct structural link to previously studied pharmacophores, supporting the rational design of new neurological agents [4].

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